![molecular formula C22H25N3O3S B2497468 4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide CAS No. 941956-20-3](/img/structure/B2497468.png)

4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

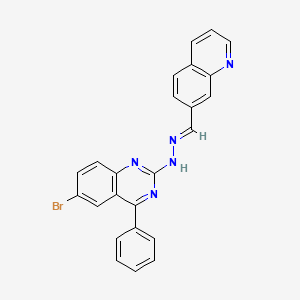

The synthesis of compounds similar to 4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide often involves complex reactions that can include the formation of heterocyclic systems through multi-component reactions. For instance, the synthesis of related thieno[2,3-d]pyrimidin-4-yl derivatives can be achieved via catalytic four-component reactions utilizing ketones, ethyl cyanoacetate, elemental sulfur, and formamide, characterized by step economy and easy purification processes (Shi et al., 2018). Such methods highlight the efficiency and green chemistry approaches in synthesizing complex heterocycles.

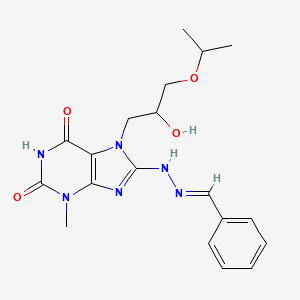

Molecular Structure Analysis

The molecular structure of compounds in the thieno[2,3-d]pyrimidin class is characterized by spectral measurements including IR, UV–Visible, 1H, and 13C NMR, and supported by X-ray crystallography. These compounds often exhibit unique physical properties such as luminescence in both solution and solid states, and can form nano-aggregates with enhanced emission in specific solvent environments (Srivastava et al., 2017). Understanding the molecular structure is crucial for predicting and analyzing the compound's reactivity and interactions.

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin derivatives involves a variety of reactions including cyclization processes and interactions with different chemical reagents to yield diverse heterocyclic systems. For example, the reaction between cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, and carboxylic acids can lead to the synthesis of succinate derivatives in good yields, demonstrating the compound's versatility in chemical reactions (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).

Physical Properties Analysis

The physical properties of this compound and related compounds are often determined through their solubility, melting points, and stability under various conditions. The luminescence and aggregation-enhanced emission properties of similar compounds in different solvent polarities can also provide insight into their physical characteristics and potential applications in materials science (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin derivatives encompass a broad range of reactivities and interactions. These compounds can participate in multi-component reactions, undergo ring closure, and react with various nucleophiles to form a wide array of heterocyclic systems. Their ability to undergo such diverse chemical transformations makes them valuable in the synthesis of complex molecular architectures for various applications (Shi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Conformational Studies

Research has been conducted on the preparation and conformational analysis of partially saturated heterocycles, including 3,1-benzoxazines, benzoxazinones, and benzoxazine-thiones. These studies provide insights into the stereochemistry and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Bernáth et al., 1985).

Antibacterial and Antibiotic Applications

Thiophene-carboxamide derivatives, including those related to pyrimidinone, have been synthesized and evaluated for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. Such research is crucial for the development of new antibiotics in the face of rising antibiotic resistance (Ahmed, 2007).

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to synthesize tetrahydrobenzothieno and benzothienopyrimidine derivatives efficiently. This method offers advantages in terms of speed and environmental friendliness, suggesting potential applications in rapid drug development and green chemistry (Abdalha et al., 2011).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, have been developed. This research is indicative of the potential for creating new therapeutics for pain management and inflammation control (Abu‐Hashem et al., 2020).

Anticonvulsant Properties

The crystal structures of certain enaminones, with potential anticonvulsant activities, have been determined. Understanding the structural basis of these compounds can inform the design of new drugs for treating epilepsy and other convulsive disorders (Kubicki et al., 2000).

Eigenschaften

IUPAC Name |

4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-23-20(26)17-9-7-16(8-10-17)14-25-21(27)19-18(11-12-29-19)24(22(25)28)13-15-5-3-2-4-6-15/h2-6,11-12,16-17H,7-10,13-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTDLKPBDOVOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)

![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)

![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)

![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)